molecular formula C11H17ClN2O2 B1680733 Safrazine hydrochloride CAS No. 7296-30-2

Safrazine hydrochloride

Cat. No. B1680733
CAS RN: 7296-30-2
M. Wt: 244.72 g/mol
InChI Key: UOZNXVYMTZITGP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Safrazine hydrochloride is C11H17ClN2O2 . Its average molecular weight is 208.261 Da and its monoisotopic mass is 208.121177763 Da .

Scientific Research Applications

Electrosynthesis and Characterization of Electroactive Polymer Films

Electrosynthesis of Poly(safranine T) Electroactive Films : Safranine T, a phenazine dye, has been electropolymerized to form poly(safranine T) films, showing potential for electrochemical applications due to their high surface coverage and electroactive properties. The films exhibit significant electrochemical behavior, influenced by the polymerization conditions, making them relevant for sensing and electronic devices (Pauliukaitė et al., 2009).

Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase

Inhibitory Effects on Cholinesterases : Synthetic phenazine dyes, such as methylene violet 3RAX (diethyl safranine), have shown inhibitory effects on human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential therapeutic applications in treating diseases like Alzheimer's (Onder et al., 2018).

Antibiotic Degradation and Environmental Remediation

Electrochemical Degradation of Antibiotics : Studies have demonstrated the capability of electrochemical processes in degrading antibiotic contaminants, such as sulfachloropyridazine, using hydroxyl radicals generated at a BDD anode. This indicates the potential of such methods in environmental remediation and wastewater treatment to minimize the impact of antibiotic pollution (Haidar et al., 2013).

Chemical Oxidative Polymerization

Oxidative Polymerization of Safranines : The chemical oxidative polymerization of safranine and phenosafranine has been explored, providing insights into the formation of polymers with potential applications in materials science. This research highlights the structural and redox properties of the resulting polymers, which could be useful in developing new materials for electronic and photonic devices (Ćirić-Marjanović et al., 2007).

Decolorization of Dyes in Wastewater

Decolorization of Safranine Dye : The response surface methodology (RSM) was applied to optimize the chemical oxidation process for decolorizing safranine, a phenazine dye, using iron(II) and chloramine B (CAB) in an acid medium. This study provides a framework for wastewater treatment applications aiming to remove hazardous dyes from industrial effluents, contributing to environmental sustainability (Latha et al., 2022).

Safety And Hazards

When handling Safrazine hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)butan-2-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-8(13-12)2-3-9-4-5-10-11(6-9)15-7-14-10;/h4-6,8,13H,2-3,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZNXVYMTZITGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC2=C(C=C1)OCO2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048840
Record name Safrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Safrazine hydrochloride

CAS RN

7296-30-2
Record name Hydrazine, [3-(1,3-benzodioxol-5-yl)-1-methylpropyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7296-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Safrazine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Safrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAFRAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5985O24GLM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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